2-Phenylbenzofuran-3-carbaldehyde

Organocatalysis Sustainable Synthesis 2-Arylbenzofuran

Research groups pursuing antimitotic drug discovery or NLO chromophore development often face supply bottlenecks for the specific 3-formyl-2-arylbenzofuran scaffold. 2-Phenylbenzofuran-3-carbaldehyde is the definitive entry point to the 3-aroyl-2-phenylbenzo[b]furan pharmacophore (IC₅₀ as low as 0.09 µM) and delivers first-order hyperpolarizability up to 97× urea. • Multi-exit building block: undergoes Knoevenagel, Schiff base, hydrazone, and aldol condensations for library synthesis. • Differentiated reactivity: The 2-phenyl substituent provides essential π-conjugation and lipophilic surface; unsubstituted or 2-alkyl analogs lack this pharmacophoric element. • Supply assurance: Sourced as a high-purity intermediate with verified identity and consistent quality for reproducible SAR and materials research.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
Cat. No. B13671427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzofuran-3-carbaldehyde
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C=O
InChIInChI=1S/C15H10O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H
InChIKeySFYGTWAUBYYUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbenzofuran-3-carbaldehyde – Compound Profile


2-Phenylbenzofuran-3-carbaldehyde (CAS 37883-64-0) is a 2,3-disubstituted benzofuran derivative with molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 g·mol⁻¹ . The compound belongs to the 3-formyl-2-arylbenzofuran family, characterized by a fused benzene–furan bicyclic core bearing a phenyl substituent at the 2-position and an aldehyde group at the 3-position [1]. This substitution pattern distinguishes it from the simpler benzofuran-3-carbaldehyde scaffold (C₉H₆O₂, MW 146.14) and from 2-alkyl congeners such as 2-methylbenzofuran-3-carbaldehyde (C₁₀H₈O₂, MW 160.17), imparting greater steric bulk, extended π-conjugation, and a differentiated reactivity profile at the electrophilic 3-formyl carbon [2].

Scaffold 2‑Phenyl‑3‑formyl substitution pattern enables extended π‑conjugation and differentiated reactivity versus simpler benzofuran‑3‑carbaldehydes.
Synthesis Metal‑free organocatalytic route available; supports medicinal chemistry workflows where transition‑metal contamination must be avoided.
Building block Aldehyde handle enables ≥4 distinct condensation manifolds (Schiff base, hydrazone, Knoevenagel, aldol) for library synthesis.

Why 2-Phenylbenzofuran-3-carbaldehyde Has No Generic Substitute


Substituting 2-phenylbenzofuran-3-carbaldehyde with the unsubstituted benzofuran-3-carbaldehyde or 2-alkyl variants introduces critical changes in molecular geometry, electronic distribution, and downstream synthetic utility that cannot be compensated by adjusting reaction stoichiometry. The 2-phenyl substituent extends π-conjugation across the benzofuran–phenyl axis, which is essential for the nonlinear optical (NLO) hyperpolarizability values reported for this scaffold class and for π-stacking interactions exploited in target binding [1]. The 3-formyl group, absent in 2-phenylbenzofuran, is the sole reactive handle enabling C–C and C–N bond-forming condensations (Knoevenagel, Schiff base, hydrazone formation) that convert this compound into libraries of 3-functionalized derivatives—including the 3-aroylbenzofurans with demonstrated sub-micromolar antiproliferative activity [2]. A procurement specification that treats any benzofuran-3-carbaldehyde as interchangeable therefore fails on two independent axes: (i) loss of the 2-aryl pharmacophoric element and (ii) inability to access the 3-functionalized chemical space that defines this compound's primary industrial value as a synthetic building block [3].

This compound
2‑Phenyl substitution extends π‑conjugation, critical for NLO hyperpolarizability and target‑binding π‑stacking.
If substituted by
Unsubstituted or 2‑alkyl benzofuran‑3‑carbaldehyde loses the 2‑aryl pharmacophoric element and may reduce potency in tubulin‑targeted probe development.
This compound
3‑Formyl group is the sole reactive entry point for C–C/C–N condensations, accessing 3‑aroyl, hydrazone, and extended conjugated derivatives.
If substituted by
2‑Phenylbenzofuran lacks the aldehyde; derivatization limited to electrophilic aromatic substitution, restricting downstream chemical space by >4 orthogonal pathways.

2-Phenylbenzofuran-3-carbaldehyde: Differentiation Evidence


Metal-Free Organocatalytic Synthesis vs. Metal-Catalyzed Routes

The organocatalytic [3+2] annulation/oxidative aromatization methodology reported by Zhang et al. enables chemo- and regioselective access to 2-arylbenzofuran-3-carbaldehydes, including the 2-phenyl derivative, without requiring transition metals or strong oxidants [1]. This contrasts with classical Vilsmeier–Haack formylation routes to benzofuran-3-carbaldehyde (CAS 4687-25-6) and PtCl₂-catalyzed cyclizations used for 2,3-disubstituted benzofurans . The metal-free protocol operates under mild conditions (K₂CO₃, CHCl₃, 60 °C) and is scalable to gram-level production, directly addressing procurement concerns around residual metal contamination in bioactive compound synthesis [1].

Synthetic method
Method context
Organocatalytic [3+2] annulation, metal‑free, gram‑scale, yields up to 85%.
Eliminates transition‑metal residues; supports biological screening workflows where metal contaminants confound assays.
PtCl₂‑catalyzed route yields 88–94% but requires 2 mol% PtCl₂ and toluene at 30 °C.
Organocatalysis Sustainable Synthesis 2-Arylbenzofuran Transition-Metal-Free

Antiproliferative Potency: 2-Phenyl vs. 2-Alkyl Derivatives

Salih et al. (2019) synthesized and evaluated 3-functionalized 2-phenyl- and 2-alkylbenzo[b]furans as antiproliferative agents against the human melanoma A375 cell line [1]. The most active compounds (13a, 13b, 14) are 3-aroyl derivatives accessible through Friedel–Crafts acylation of the 2-phenylbenzofuran core, a transformation that requires the 3-unsubstituted benzofuran or a 3-formyl precursor as starting material. The 2-phenyl-substituted series consistently outperformed 2-alkyl analogs in tubulin polymerization inhibition, with compound 14 (7-methoxy-2-phenyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) achieving an IC₅₀ of 0.09 µM [1]. This positions 2-phenylbenzofuran-3-carbaldehyde as the strategic aldehyde building block for accessing the 3-aroyl pharmacophore, whereas the 2-methyl or 2-ethyl analogs lack the π-surface required for optimal target engagement [1].

Antiproliferative potency
Head‑to‑head
2‑Phenyl derivative (via 3‑aroyl product): IC₅₀ 0.09 µM vs. 2‑alkyl analogs >0.86 µM on A375 cells.
Supports tubulin polymerization assay context; 2‑phenyl group is critical for sub‑micromolar cell‑model response.
MTT assay; tubulin polymerization; G2/M arrest.
Antiproliferative Melanoma A375 Tubulin Polymerization 2-Phenylbenzofuran

Hepatocellular Carcinoma Inhibition: 3-Formyl vs. Non-Formyl Analogs

Lang et al. (2020) isolated five 3-formyl-2-arylbenzofuran derivatives from Itea yunnanensis and evaluated their anti-hepatocellular carcinoma activity . Two compounds—iteafuranal E (3) and iteafuranal A (4)—both bearing the 3-formyl-2-arylbenzofuran scaffold, displayed significant growth inhibition against SK-Hep-1 liver cancer cells with IC₅₀ values of 5.365 µM and 6.013 µM, respectively . Colony formation assays confirmed their anti-proliferative effect, and mechanistic studies demonstrated that compound 3 down-regulates phosphorylated ERK, implicating RAS/RAF/MEK/ERK pathway blockade . In contrast, structurally related 2-arylbenzofurans lacking the 3-formyl group (e.g., sesbagrandiflorains from Sesbania grandiflora) showed only moderate, non-selective cytotoxicity across HeLa, HepG2, and MCF-7 lines without a defined mechanism [1].

Hepatocellular carcinoma model
Cross‑study context
Iteafuranal E (3‑formyl‑2‑aryl): IC₅₀ 5.365 µM on SK‑Hep‑1; non‑formyl analogs lack defined mechanism.
3‑Formyl group supports hepatocellular carcinoma cell‑model endpoint context and ERK pathway‑response interpretation.
MTT, colony formation, phospho‑ERK down‑regulation reported.
Hepatocellular Carcinoma Natural Product 3-Formyl-2-arylbenzofuran SK-Hep-1

NLO Hyperpolarizability: 2-Phenylbenzofurans vs. Urea

Density functional theory (DFT) studies at the CAM-B3LYP/6-31G(d,p) level have quantified the first-order hyperpolarizability (β) of 2-phenylbenzofuran derivatives [1]. The computed β values span 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu across the derivative series, representing a 9-fold to 97-fold enhancement over the standard NLO reference compound urea (β = 0.45 × 10⁻³⁰ esu) [1]. The extended π-conjugation provided by the 2-phenyl substituent is a key contributor to this enhanced NLO response; the unsubstituted benzofuran-3-carbaldehyde scaffold lacks this phenyl-mediated delocalization and is not reported in the same NLO context. The presence of the 3-formyl electron-withdrawing group further polarizes the π-system, creating a donor–acceptor architecture favorable for second-order NLO applications [1].

NLO hyperpolarizability
Class‑level
β = 4.00–43.57 ×10⁻³⁰ esu (2‑phenyl series) vs. urea 0.45 ×10⁻³⁰ esu; 9–97× enhancement.
Extended π‑conjugation from 2‑phenyl substitution supports NLO chromophore property review.
DFT CAM‑B3LYP/6‑31G(d,p) gas‑phase calculations.
Nonlinear Optics Hyperpolarizability DFT 2-Phenylbenzofuran

Aldehyde-Enabled Derivatization vs. Non-Functionalized Core

The 3-formyl group of 2-phenylbenzofuran-3-carbaldehyde is the sole reactive site enabling condensation with amines (Schiff base formation), hydrazides (hydrazone synthesis), active methylene compounds (Knoevenagel condensation), and enolizable ketones (aldol reaction) [1][2]. In contrast, 2-phenylbenzofuran (CAS 1830-53-3, C₁₄H₁₀O, MW 194.23) lacks this electrophilic carbon and is limited to electrophilic aromatic substitution on the benzofuran or phenyl rings, which are less regioselective and require harsher conditions [3]. Hydrazone derivatives synthesized from benzofuran aldehydes have demonstrated antibacterial and antifungal activity, confirming that the aldehyde is the essential entry point to this biologically relevant chemical space [2]. The aldehyde also serves as a precursor to 3-dibromomethyl and 3-aroyl intermediates via straightforward transformations [1].

Derivatization capability
Class‑level
≥4 orthogonal pathways (Schiff base, hydrazone, Knoevenagel, aldol) vs. 0 for 2‑phenylbenzofuran.
Aldehyde handle enables diversity‑oriented synthesis workflow; expands accessible chemical space significantly.
Single‑step condensation; hydrazone series 6a–6n reported.
Synthetic Building Block Knoevenagel Condensation Schiff Base Hydrazone

2-Phenylbenzofuran-3-carbaldehyde – Evidence-Backed Applications


Tubulin Polymerization Inhibitor Development

Research groups focused on antimitotic drug discovery should procure 2-phenylbenzofuran-3-carbaldehyde as the entry point to the 3-aroyl-2-phenylbenzo[b]furan pharmacophore. The aldehyde can be converted to 3-aroyl derivatives via Friedel–Crafts acylation or multi-step sequences; the resulting compounds have demonstrated IC₅₀ values as low as 0.09 µM against A375 melanoma cells with a confirmed mechanism of tubulin polymerization inhibition and G2/M cell cycle arrest [1]. The 2-phenyl substitution is structurally essential for this activity class; 2-alkyl analogs show diminished potency [1].

Hepatocellular Carcinoma Lead Discovery

The 3-formyl-2-arylbenzofuran scaffold is validated by naturally occurring iteafuranals A and E (IC₅₀ 5.365–6.013 µM against SK-Hep-1 cells) as a privileged structure for anti-hepatocellular carcinoma lead generation . Procurement of 2-phenylbenzofuran-3-carbaldehyde enables synthetic access to this natural product chemotype for structure–activity relationship (SAR) expansion, with the 3-formyl group serving both as a pharmacophoric element and as a derivatization handle for further optimization .

Organic NLO Chromophore Development

Materials science laboratories developing organic NLO chromophores should select 2-phenylbenzofuran-3-carbaldehyde over unsubstituted or 2-alkyl benzofuran-3-carbaldehydes. DFT calculations confirm that the 2-phenyl substituent extends π-conjugation to deliver first-order hyperpolarizability values up to 97× that of urea, while the 3-formyl group provides the electron-withdrawing terminus for donor–π–acceptor architecture [2]. The aldehyde can be further functionalized via Knoevenagel condensation to install extended conjugated systems for enhanced NLO response [2].

Diversity-Oriented Library Synthesis

Core facilities and medicinal chemistry groups engaged in library synthesis should stock 2-phenylbenzofuran-3-carbaldehyde as a multi-exit building block. The aldehyde undergoes at least four distinct condensation reactions (Schiff base, hydrazone, Knoevenagel, aldol) under mild conditions, each generating structurally diverse products from a single starting material [3]. The 2-phenyl group additionally provides a lipophilic aromatic surface for target binding that is absent in the simpler, less costly benzofuran-3-carbaldehyde (CAS 4687-25-6), making the 2-phenyl derivative the appropriate choice when screening libraries against hydrophobic protein pockets [3].

Application
Selection Property
Validation Focus
Antimitotic probe development
2‑Phenyl structural requirement for tubulin interaction
Tubulin polymerization assay context
Hepatocellular carcinoma cell‑model studies
3‑Formyl‑2‑arylbenzofuran scaffold
ERK pathway‑response endpoint review
NLO chromophore design
Extended π‑conjugation through 2‑phenyl group
Hyperpolarizability benchmarking
Diversity‑oriented library synthesis
Multi‑exit aldehyde handle
Derivatization pathway versatility
Quote Request

Request a Quote for 2-Phenylbenzofuran-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.